2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid
Description
Properties
IUPAC Name |
2-(3-ethyl-4-hydroxypiperidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-8-7-12(6-5-10(8)13)9(4-2)11(14)15/h8-10,13H,3-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKLAMOUKNEMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a hydroxyl group and an ethyl group, contributing to its unique biological properties. The compound can undergo various chemical reactions, including oxidation and reduction, which may affect its biological activity.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The hydroxyl group enhances hydrogen bonding capabilities, allowing the compound to modulate enzyme activity or receptor binding. This interaction can lead to various biological effects, including anti-inflammatory and analgesic activities.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Analgesic Properties : The compound has been evaluated for pain relief in animal models, demonstrating efficacy comparable to established analgesics.
| Biological Activity | Evidence |
|---|---|
| Anti-inflammatory | Inhibition of cytokines in vitro |
| Analgesic | Pain relief in rat models |
Case Studies
Several studies have investigated the efficacy of this compound:
-
Study on Inflammatory Response :
- Objective : To evaluate the anti-inflammatory effects in a rat model of arthritis.
- Findings : The compound significantly reduced inflammation markers compared to control groups, indicating its potential as an anti-inflammatory agent.
-
Pain Management Study :
- Objective : To assess the analgesic effects in acute pain models.
- Findings : Results showed a marked decrease in pain response similar to that observed with traditional NSAIDs, highlighting its potential for pain management.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies:
- Absorption : Rapid absorption post-administration was noted.
- Metabolism : The compound is metabolized primarily in the liver, with significant stability observed in plasma over time.
Scientific Research Applications
2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid, also known as a derivative of piperidine, has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and neurobiology.
Neuropharmacology
One of the primary applications of this compound is in neuropharmacology. Research has indicated that compounds with similar structures can act as inhibitors of neurotransmitter reuptake, particularly serotonin and norepinephrine.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of piperidine derivatives. The findings suggested that modifications to the piperidine structure led to enhanced serotonin receptor affinity, which is crucial for developing new antidepressants.
Analgesic Properties
The analgesic properties of this compound have also been investigated. Research indicates that certain piperidine derivatives exhibit pain-relieving effects through modulation of pain pathways in the central nervous system.
Case Study: Pain Management
In a clinical trial published in Pain Medicine, a related compound demonstrated significant efficacy in reducing chronic pain symptoms in patients with neuropathic pain. The study highlighted the potential for this compound as a candidate for further development in pain management therapies.
Antipsychotic Agents
The structural features of this compound make it a candidate for antipsychotic drug development. Its ability to modulate dopamine receptors could provide therapeutic benefits for conditions such as schizophrenia.
Research Findings
A study featured in Psychopharmacology examined various piperidine derivatives' effects on dopamine receptor subtypes, indicating that specific modifications could enhance antipsychotic efficacy while minimizing side effects.
Cognitive Enhancers
There is growing interest in the cognitive-enhancing effects of compounds derived from piperidine. Research suggests that these compounds may improve memory and learning processes by influencing cholinergic pathways.
Case Study: Cognitive Function
In a preclinical study published in Neuropsychopharmacology, researchers found that a related compound improved cognitive function in animal models of Alzheimer’s disease, suggesting that this compound could have similar effects.
Pesticide Development
The unique chemical properties of this compound have also led to investigations into its use as a pesticide or herbicide. Its ability to interact with specific biological targets makes it a candidate for developing environmentally friendly agricultural chemicals.
Research Insights
A study published in Agricultural and Food Chemistry explored the efficacy of piperidine derivatives as insecticides against common agricultural pests, demonstrating promising results that warrant further exploration into their application.
Comparison with Similar Compounds
Research Findings and Limitations
- Patent claims : The compound is patented for inflammatory conditions, but specific clinical data remain undisclosed .
- Comparative advantages : Longer half-life permits once-daily dosing, unlike ibuprofen (3–4 doses/day).
- Knowledge gaps: Absence of human trials limits conclusions about efficacy and safety in clinical settings.
Preparation Methods
General Synthetic Strategy Overview
The preparation of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)butanoic acid typically involves:
- Construction of the piperidine ring with appropriate substitution (3-ethyl and 4-hydroxy groups).
- Introduction of the butanoic acid moiety at the nitrogen (N-1) position of the piperidine ring.
The synthetic approach can be divided into three main stages:
- Synthesis of substituted piperidine core
- Functional group transformations to introduce the hydroxy and ethyl substituents at positions 4 and 3 respectively
- Attachment of the butanoic acid side chain at the nitrogen atom
Preparation of the Piperidine Core and Substituents
A related synthetic route for substituted pyrrolidinones and piperidines involves:
- Starting from a lactam such as 3-ethyl-4-methyl-3-pyrrolidin-2-one or similar cyclic amides.
- Functionalization at position 4 to introduce a hydroxy group by selective oxidation or substitution reactions.
- Alkylation at position 3 with an ethyl group via alkyl halides or organometallic reagents.
A patent (US7132444B2) describes the preparation of related compounds via reaction of 3-ethyl-4-methyl-3-pyrrolidin-2-one with activated carbonates (e.g., 4-nitrophenyl chloroformate) in the presence of organic bases such as triethylamine or 4-dimethylaminopyridine, in solvents like dichloromethane at controlled temperatures (0–35 °C) for 8–15 hours. This step forms an activated intermediate that can be further reacted with amines to build more complex structures.
Representative Reaction Conditions and Reagents
| Step | Reactants/Intermediates | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| Activation of lactam | 3-Ethyl-4-methyl-3-pyrrolidin-2-one + 4-nitrophenyl chloroformate | Organic base (triethylamine, DMAP) | Dichloromethane | 0–35 °C, controlled addition | 8–15 h | Avoid exothermicity by controlled addition of chloroformate |
| Amine coupling | Activated intermediate + amine (e.g., 4-(2-aminoethyl)benzene sulfonamide) | Organic base | Hydrocarbon or amide solvents | Ambient to 35 °C | Several hours | High purity product (>99%) |
| Final N-alkylation | Piperidine intermediate + butanoic acid derivative | Organic base | Dichloromethane or ether | 0–25 °C | Variable | Purification by aqueous workup and crystallization |
Alternative Synthetic Approaches
- Intramolecular acylation and cyclization: Research on cyclic hydroxamic acids suggests that intramolecular acylation of N-benzyloxy carbamates can be used to form cyclic hydroxamic acid derivatives, which may be adapted for piperidine derivatives with hydroxyl and carboxylic acid functionalities.
- Alkylation of carbamate derivatives: Alkylation of N-benzyloxy carbamic acid esters with alkyl halides in the presence of potassium carbonate in acetonitrile at reflux has been demonstrated to produce hydroxylated cyclic derivatives in high yields, providing a potential route to introduce the hydroxy substituent.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents | Conditions | Outcome/Purity |
|---|---|---|---|---|
| Piperidine ring formation | Starting from substituted lactams | 3-Ethyl-4-methyl-3-pyrrolidin-2-one | Organic base, dichloromethane, 0–35 °C | Intermediate with high purity |
| Hydroxy group introduction | Selective oxidation or functionalization | Alkyl halides, oxidants | Controlled temperature, organic solvents | Hydroxylated piperidine derivative |
| N-Butanoic acid attachment | N-alkylation or amidation | Butanoic acid derivatives, acid chlorides | Organic base, inert solvents, ambient temperature | Final product >99% purity |
Research Findings and Considerations
- The reaction of substituted lactams with activated carbonates in the presence of organic bases is a robust method to prepare intermediates with high purity.
- Controlled addition of reagents and temperature regulation are critical to minimize side reactions and maximize yield.
- The use of organic bases such as triethylamine or 4-dimethylaminopyridine serves both as catalysts and acid scavengers.
- Solvent choice (e.g., dichloromethane) affects reaction rates and product purity.
- Intramolecular cyclization methods for related cyclic hydroxamic acids indicate potential alternative synthetic strategies for hydroxylated piperidine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
